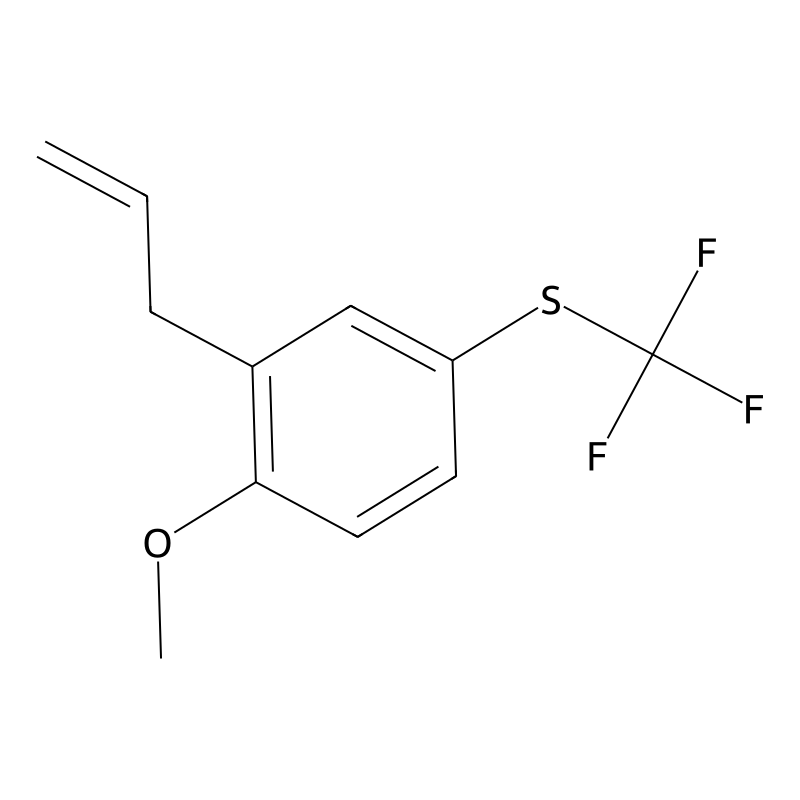

2-Allyl-4-(trifluoromethylthio)anisole, 95%

Catalog No.

S6599771

CAS No.

1357627-14-5

M.F

C11H11F3OS

M. Wt

248.27 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1357627-14-5

Product Name

2-Allyl-4-(trifluoromethylthio)anisole, 95%

IUPAC Name

1-methoxy-2-prop-2-enyl-4-(trifluoromethylsulfanyl)benzene

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C11H11F3OS/c1-3-4-8-7-9(16-11(12,13)14)5-6-10(8)15-2/h3,5-7H,1,4H2,2H3

InChI Key

KELCLGYFHQGVDK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)SC(F)(F)F)CC=C

Canonical SMILES

COC1=C(C=C(C=C1)SC(F)(F)F)CC=C

ATFA is an organic compound with the chemical formula C12H11F3O2S. It is a white crystalline solid with a melting point of 58-61°C. ATFA is also known as 2-allyl-4-(trifluoromethylsulfanyl)anisole, 4-methoxy-2-(prop-2-en-1-yl)phenyl trifluoromethyl thioether, and 2-propen-1-yl-4-(trifluoromethylsulfanyl)methoxybenzene.

ATFA was first synthesized in 2002 by Tanaka and co-workers through a reaction between 4-methoxyphenol and 4-chlorobenzenesulfonyl chloride in the presence of potassium carbonate and then treated with potassium thiocyanate and allylic bromide. Since then, ATFA has attracted significant attention in various fields of research and industry due to its unique physical and chemical properties.

ATFA was first synthesized in 2002 by Tanaka and co-workers through a reaction between 4-methoxyphenol and 4-chlorobenzenesulfonyl chloride in the presence of potassium carbonate and then treated with potassium thiocyanate and allylic bromide. Since then, ATFA has attracted significant attention in various fields of research and industry due to its unique physical and chemical properties.

ATFA is a white crystalline solid with a molecular weight of 290.28 g/mol. It has a density of 1.35 g/cm3 and a boiling point of 230-231°C at 760 mmHg. ATFA is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform.

ATFA contains an ether group, an allyl group, and a trifluoromethyl thioether group, which make it a versatile compound in various chemical reactions. The trifluoromethyl thioether group is known for its unique properties of electron-withdrawing, lipophilic, and steric effects, which make ATFA a useful tool in various fields of research.

ATFA contains an ether group, an allyl group, and a trifluoromethyl thioether group, which make it a versatile compound in various chemical reactions. The trifluoromethyl thioether group is known for its unique properties of electron-withdrawing, lipophilic, and steric effects, which make ATFA a useful tool in various fields of research.

ATFA can be synthesized using different methods, including the reaction between 4-methoxyphenol, 4-chlorobenzenesulfonyl chloride, potassium carbonate, potassium thiocyanate, and allylic bromide, as described by Tanaka and co-workers. Other methods include the reaction between 4-methoxyphenol, chloroethyl chloroformate, and potassium thiocyanate in the presence of lutidine.

ATFA can be characterized using different techniques such as IR spectroscopy, 1H-NMR spectroscopy, 13C-NMR spectroscopy, mass spectrometry, and X-ray crystallography. IR spectroscopy can be used to identify functional groups such as ether, allylic, and trifluoromethyl thioether groups. 1H-NMR spectroscopy can be used to identify the position and number of protons in the molecule. Mass spectrometry can be used to determine the molecular weight of the compound.

ATFA can be characterized using different techniques such as IR spectroscopy, 1H-NMR spectroscopy, 13C-NMR spectroscopy, mass spectrometry, and X-ray crystallography. IR spectroscopy can be used to identify functional groups such as ether, allylic, and trifluoromethyl thioether groups. 1H-NMR spectroscopy can be used to identify the position and number of protons in the molecule. Mass spectrometry can be used to determine the molecular weight of the compound.

ATFA can be analyzed using different analytical methods depending on the application of the compound. For example, gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity of ATFA. High-performance liquid chromatography (HPLC) can be used for the separation and quantification of ATFA in different samples.

ATFA has shown potential biological properties such as anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo studies. In a study conducted by Zhou and co-workers, ATFA was found to exhibit anti-inflammatory effects by inhibiting the production of interleukin-6 and tumor necrosis factor-α. In another study conducted by Li and co-workers, ATFA was found to exhibit antioxidant effects by reducing oxidative stress in a diabetic rat model.

ATFA has been reported to have low toxicity in various scientific experiments. In a study conducted by Martsinkevich and co-workers, ATFA did not show any acute toxicity in rats after single oral administration of 2000 mg/kg body weight. However, it is important to note that ATFA may have different toxicity levels in different animal models and at different doses.

ATFA has been widely used in various scientific experiments due to its unique physical and chemical properties. ATFA has been used as a ligand in organometallic chemistry, as a reactant in organic synthesis, and as a fluorescent probe in bio-imaging. ATFA has also been used in spectroscopic studies to investigate electron-transfer processes.

ATFA has attracted significant attention in different fields of research, including chemistry, biology, and materials science. Recent research has focused on developing new synthetic routes to ATFA and its analogues, investigating their biological properties, and using them as building blocks in the design of new materials.

ATFA has potential implications in various fields of research and industry, including organic synthesis, pharmaceuticals, and materials science. ATFA can be used as a building block in the synthesis of new drugs with potential anti-inflammatory, antioxidant, and antitumor activities. ATFA can also be used as a fluorescent probe in bioimaging and in the development of new materials with unique physical and chemical properties.

ATFA has some limitations that need to be addressed in future research. For example, ATFA is insoluble in water, which limits its use in aqueous solutions. Future research can focus on developing new synthetic methods to improve the solubility of ATFA in aqueous solutions. Future research can also explore the potential of ATFA in different fields of research, including catalysis, materials science, and drug delivery.

Some future directions in the research of ATFA may include:

1. Developing new synthetic routes to ATFA and its derivatives

2. Investigating the potential of ATFA in catalysis and materials science

3. Using ATFA as a building block in drug design and development

4. Developing new analytical methods for the detection and quantification of ATFA in different samples

5. Exploring the potential of ATFA in drug delivery and bioimaging

6. Investigating the toxicity of ATFA in different animal models and at different doses

7. Investigating the stability of ATFA under different environmental conditions

8. Developing new materials based on the unique properties of ATFA

9. Investigating the potential of ATFA in photovoltaic and optoelectronic devices

10. Developing new applications for ATFA in different fields of research and industry.

In conclusion, ATFA is a versatile organic compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties. This paper has explored the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of ATFA. Future research can focus on exploring the potential of ATFA in different fields of research and industry to develop new applications and materials with unique properties.

1. Developing new synthetic routes to ATFA and its derivatives

2. Investigating the potential of ATFA in catalysis and materials science

3. Using ATFA as a building block in drug design and development

4. Developing new analytical methods for the detection and quantification of ATFA in different samples

5. Exploring the potential of ATFA in drug delivery and bioimaging

6. Investigating the toxicity of ATFA in different animal models and at different doses

7. Investigating the stability of ATFA under different environmental conditions

8. Developing new materials based on the unique properties of ATFA

9. Investigating the potential of ATFA in photovoltaic and optoelectronic devices

10. Developing new applications for ATFA in different fields of research and industry.

In conclusion, ATFA is a versatile organic compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties. This paper has explored the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of ATFA. Future research can focus on exploring the potential of ATFA in different fields of research and industry to develop new applications and materials with unique properties.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

248.04827063 g/mol

Monoisotopic Mass

248.04827063 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds